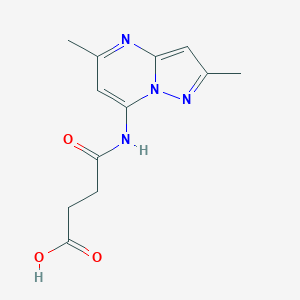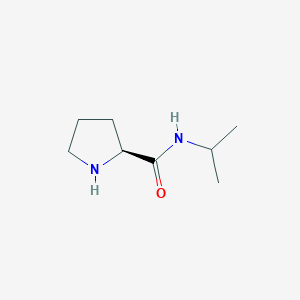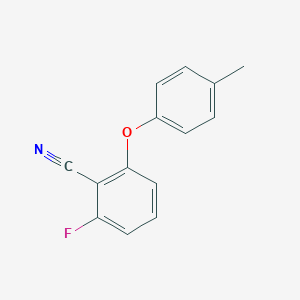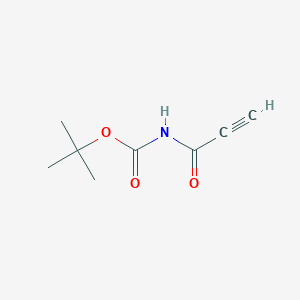
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a derivative of pyrazolo[1,5-a]pyrimidine and is known to exhibit a wide range of biological activities.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- is not fully understood. However, it has been suggested that this compound exerts its biological activities by inhibiting various enzymes and signaling pathways involved in the regulation of cell growth, inflammation, and viral replication.
Biochemical and Physiological Effects:
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- has been shown to have a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce viral replication. In addition, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- in lab experiments is its high potency and specificity. This compound has been shown to exhibit its biological activities at low concentrations, making it a valuable tool for studying various cellular processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo-. One direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Another direction is the investigation of its potential therapeutic applications in the treatment of various neurological disorders and viral infections. In addition, the elucidation of its mechanism of action and its interaction with various cellular targets may provide valuable insights into the regulation of cellular processes and the development of novel therapeutic agents.
Synthesemethoden
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- can be synthesized using various methods. One of the commonly used methods is the reaction of pyrazolo[1,5-a]pyrimidine with 4-oxo-4-phenylbutanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. In addition, this compound has been shown to have potential in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
171088-81-6 |
|---|---|
Produktname |
Butanoic acid, 4-((2,5-dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxo- |
Molekularformel |
C12H14N4O3 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
4-[(2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14N4O3/c1-7-5-10(14-11(17)3-4-12(18)19)16-9(13-7)6-8(2)15-16/h5-6H,3-4H2,1-2H3,(H,14,17)(H,18,19) |
InChI-Schlüssel |
ZCUQYXZHSIAVRV-UHFFFAOYSA-N |
SMILES |
CC1=NN2C(=C1)N=C(C=C2NC(=O)CCC(=O)O)C |
Kanonische SMILES |
CC1=NN2C(=C1)N=C(C=C2NC(=O)CCC(=O)O)C |
Andere CAS-Nummern |
171088-81-6 |
Synonyme |
4-((2,5-Dimethylpyrazolo(1,5-a)pyrimidin-7-yl)amino)-4-oxobutanoic aci d |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Bis[5-[4-(diphenylamino)phenyl]-1,3,4-oxadiazole-2-yl]benzene](/img/structure/B68195.png)
![Cyclopentanol, 1-(octahydrocyclopenta[b]pyrrol-2-yl)-, [2S-(2-alpha-,3a-alpha-,6a-alpha-)]-(9CI)](/img/structure/B68196.png)
![2-Oxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B68200.png)







![Bicyclo[2.2.1]hept-5-ene-2,7-dicarboxaldehyde, (endo,anti)-(9CI)](/img/structure/B68223.png)
![Ethyl 4-(methoxyimino)-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68227.png)

